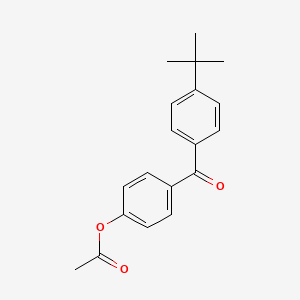

4-Acetoxy-4'-T-butylbenzophenone

Descripción general

Descripción

4-Acetoxy-4’-T-butylbenzophenone is a chemical compound with the molecular formula C19H20O3 and a molecular weight of 296.37 g/mol. This compound is used in various applications, including as a reference material that meets strict industry standards.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-T-butylbenzophenone typically involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes. The product is then precipitated by adding water and purified by recrystallization from ethanol .

Industrial Production Methods: Industrial production of 4-Acetoxy-4’-T-butylbenzophenone can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of cleanroom facilities and adherence to cGMP standards to produce the compound on a kilogram to metric ton scale.

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetoxy-4’-T-butylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 4-Carboxy-4’-T-butylbenzophenone.

Reduction: 4-Hydroxy-4’-T-butylbenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Acetoxy-4’-T-butylbenzophenone has several scientific research applications:

Chemistry: Used as a reference material and in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Acetoxy-4’-T-butylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific pathways and targets depend on the context of its application and the nature of the interacting biomolecules .

Comparación Con Compuestos Similares

- 4-Hydroxy-4’-T-butylbenzophenone

- 4-Carboxy-4’-T-butylbenzophenone

- 4-Methoxy-4’-T-butylbenzophenone

Comparison: 4-Acetoxy-4’-T-butylbenzophenone is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and properties compared to its analogs. For example, the acetoxy group can undergo hydrolysis to yield the corresponding hydroxy compound, providing a versatile intermediate for further chemical transformations .

Actividad Biológica

4-Acetoxy-4'-T-butylbenzophenone (ABBP) is a synthetic compound with the molecular formula C19H20O3 and a molecular weight of 296.37 g/mol. It has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of ABBP, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

ABBP is characterized by its acetoxy functional group, which enhances its reactivity compared to similar compounds. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate for further chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C19H20O3 |

| Molecular Weight | 296.37 g/mol |

| Functional Groups | Acetoxy |

| Common Reactions | Oxidation, Reduction |

The biological activity of ABBP is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant physiological effects. The specific mechanisms depend on the context of its application and the nature of the interacting biomolecules.

Cytotoxicity

Research indicates that ABBP exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that ABBP can inhibit cell proliferation in human leukemia (HL-60) and hepatocellular carcinoma (BEL-7402) cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest moderate to strong inhibitory effects.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 25.80 |

| BEL-7402 | 73.90 |

Antitumor Activity

In vivo studies have shown that ABBP may possess antitumor properties. Experimental models involving sarcoma-bearing mice treated with ABBP demonstrated significant tumor growth inhibition. The treatment led to an increase in survival rates and a reduction in tumor size, suggesting that ABBP may stimulate immune responses or directly affect tumor cells.

Case Studies

- Study on Human Cancer Cell Lines : In a study conducted by Ma et al., ABBP was tested against three human cancer cell lines using the MTT assay. The results indicated that ABBP effectively inhibited cell proliferation in a concentration-dependent manner.

- In Vivo Antitumor Efficacy : A separate study evaluated the antitumor effects of ABBP in mice with induced tumors. Results showed that mice treated with ABBP had prolonged survival times compared to untreated controls, indicating its potential as an anticancer agent.

Propiedades

IUPAC Name |

[4-(4-tert-butylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(20)22-17-11-7-15(8-12-17)18(21)14-5-9-16(10-6-14)19(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBKAADRHRUDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641711 | |

| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-70-4 | |

| Record name | Methanone, [4-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.